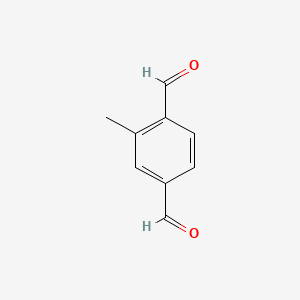
2-甲基对苯二甲醛
描述
2-Methylterephthalaldehyde is a chemical compound with the molecular formula C9H8O2 . It is also known by other names such as 1,4-Benzenedicarboxaldehyde, 2-methyl- [ACD/Index Name], 2-Méthyltéréphtalaldéhyde [French] [ACD/IUPAC Name], 2-Methylterephthalaldehyd [German] [ACD/IUPAC Name], and Terephthalaldehyde, methyl- .
Molecular Structure Analysis
The molecular structure of 2-Methylterephthalaldehyde consists of 9 carbon atoms, 8 hydrogen atoms, and 2 oxygen atoms . The average mass is 148.159 Da and the monoisotopic mass is 148.052429 Da .科学研究应用
催化应用
- 形状选择性甲基化:2-甲基萘(一种与 2-甲基对苯二甲醛相关的过程)的甲基化,用于合成聚对苯二甲酸乙二醇酯等高级聚合物材料,已使用计算模型进行了研究。本研究重点关注工业应用中甲基化过程的效率和选择性(Nie et al., 2012)。
环境应用
- 有害染料的吸附去除:一项研究展示了使用金属有机框架,特别是对苯二甲酸铁,从受污染的水中去除有毒染料。本研究重点介绍了 2-甲基对苯二甲醛相关化合物在水净化过程中的潜在环境应用(Haque et al., 2011)。
替代溶剂应用
- 生物质衍生的溶剂:对 2-甲基四氢呋喃的研究(一种源自类似化合物的溶剂)揭示了其在环境友好的合成策略中的用途。这表明 2-甲基对苯二甲醛衍生物在可持续有机化学应用中的潜力(Pace et al., 2012)。
聚合物化学应用
- 大环化合物合成:对苯二甲醛(一种与 2-甲基对苯二甲醛结构相似的化合物)与丙烯酸甲酯的催化反应,展示了在合成复杂大环化合物中的应用。这表明在新型聚合物和材料开发中具有潜在用途(Bauchat & Foucaud, 1989)。
表面涂层和薄膜应用
- 自清洁防反射薄膜:一项涉及聚对苯二甲酸乙二醇酯薄膜(具有源自 TiO2 粒子的涂层,与 2-甲基对苯二甲醛化学密切相关)的研究显示了显著的自清洁和防反射性能。这与表面涂层和保护膜的应用相关(Nakata et al., 2011)。
属性
IUPAC Name |
2-methylterephthalaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-7-4-8(5-10)2-3-9(7)6-11/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHWRUCVFATHDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-tert-Butyl 3-(3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine-1-carboxylate](/img/structure/B3120827.png)
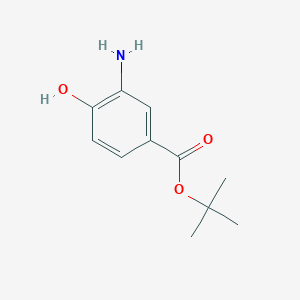
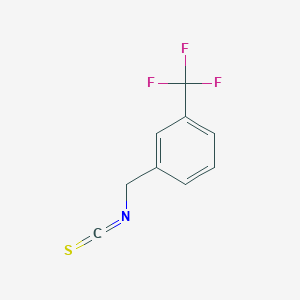
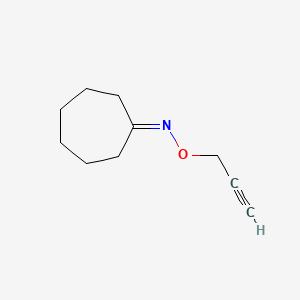
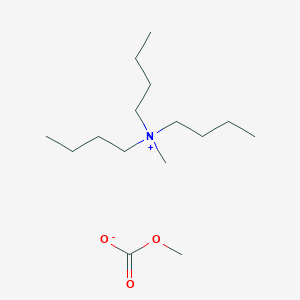
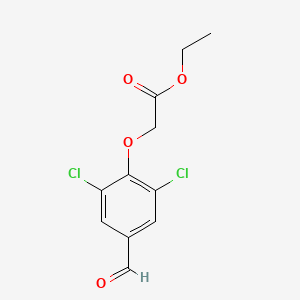

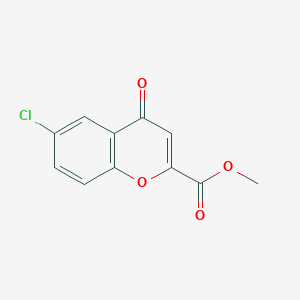
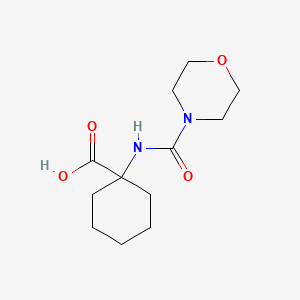

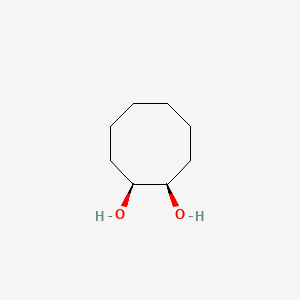
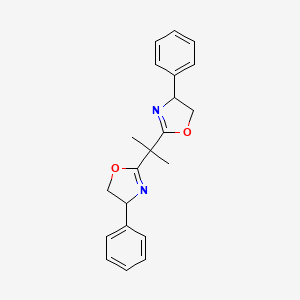
![Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]-(9CI)](/img/structure/B3120915.png)